

# Spectroscopic Profile of 5,6,7,8-Tetrahydronaphthalen-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: 5,6,7,8-tetrahydronaphthalen-2-amine

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## Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **5,6,7,8-tetrahydronaphthalen-2-amine** (CAS No. 2217-43-8), a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The molecular structure of **5,6,7,8-tetrahydronaphthalen-2-amine** is presented below.

Molecular Structure:

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **5,6,7,8-tetrahydronaphthalen-2-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Predicted ~6.8-7.0	d	1H	Ar-H
Predicted ~6.5-6.6	dd	1H	Ar-H
Predicted ~6.4-6.5	d	1H	Ar-H
Predicted ~3.5	br s	2H	-NH <sub>2</sub>
Predicted ~2.7	t	4H	Ar-CH <sub>2</sub> -
Predicted ~1.7-1.8	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -

Note: The proton NMR data is based on a spectrum available from SpectraBase.[1] Specific peak assignments are predicted based on typical chemical shifts for similar structures.

#### <sup>13</sup>C NMR Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~145.0	C-NH <sub>2</sub>
~137.5	Ar-C (quaternary)
~129.5	Ar-CH
~128.0	Ar-C (quaternary)
~115.5	Ar-CH
~113.0	Ar-CH
~29.5	Ar-CH <sub>2</sub> -
~29.0	Ar-CH <sub>2</sub> -
~23.5	-CH <sub>2</sub> -CH <sub>2</sub> -
~23.0	-CH <sub>2</sub> -CH <sub>2</sub> -

Note: The  $^{13}\text{C}$  NMR data is predicted based on computational models and analysis of structurally related compounds, as experimental data was not available in the searched literature.

## Infrared (IR) Spectroscopy (Predicted)

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H stretch (asymmetric and symmetric)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Strong	Aliphatic C-H stretch
1620-1580	Medium	N-H bend (scissoring)
1600-1450	Medium to Strong	Aromatic C=C stretch
1335-1250	Strong	Aromatic C-N stretch

Note: The IR data is predicted based on characteristic absorption frequencies for primary aromatic amines and tetralin structures.[\[2\]](#) An experimental spectrum was not found in the reviewed sources.

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
147	100	$[\text{M}]^+$ (Molecular Ion)
130	~50	$[\text{M}-\text{NH}_3]^+$
118	~90	$[\text{M}-\text{C}_2\text{H}_5]^+$
91	~30	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)

Note: The mass spectrometry data is based on the electron ionization (EI) spectrum available from the NIST Mass Spectrometry Data Center.[\[1\]](#) The fragmentation pattern is consistent with the structure of **5,6,7,8-tetrahydronaphthalen-2-amine**.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

### NMR Spectroscopy

A sample of **5,6,7,8-tetrahydronaphthalen-2-amine** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. For <sup>13</sup>C NMR, proton decoupling is typically used to simplify the spectrum. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

### FT-IR Spectroscopy

For a solid sample, an FT-IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).<sup>[3]</sup><sup>[4]</sup>

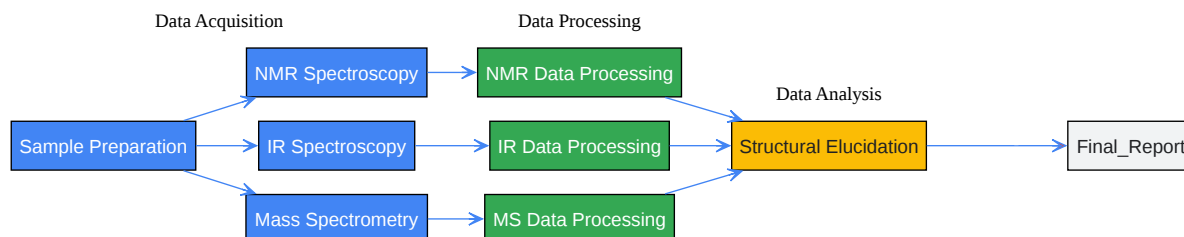
- **KBr Pellet Method:** A small amount of the finely ground sample (1-2 mg) is mixed with dry potassium bromide (KBr) powder (100-200 mg).<sup>[4]</sup> The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.
- **ATR Method:** A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.

### Mass Spectrometry

Electron ionization (EI) mass spectrometry is a common technique for this type of molecule. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

## Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data.



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## References

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